N'-(2-chlorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide
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Overview
Description
N’-(2-chlorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide is a complex organic compound characterized by its unique structural features, including a pyridine ring substituted with trifluoromethyl groups and a sulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chlorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Core: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4,6-trifluoromethylpyridine.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group is introduced via a sulfonation reaction using chlorosulfonic acid.
Hydrazide Formation: The final step involves the reaction of the sulfonyl chloride intermediate with hydrazine to form the carbohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chlorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent for the synthesis of other complex molecules. Its unique structure allows it to participate in a variety of organic reactions, making it a valuable tool for synthetic chemists.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The trifluoromethyl groups enhance the compound’s stability and bioavailability.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique functional groups.
Mechanism of Action
The mechanism of action of N’-(2-chlorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and trifluoromethyl groups play a crucial role in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-chlorobenzenesulfonyl)-4-methylpyridine-2-carbohydrazide
- N’-(2-chlorobenzenesulfonyl)-4,6-dimethylpyridine-2-carbohydrazide
- N’-(2-chlorobenzenesulfonyl)-4,6-dichloropyridine-2-carbohydrazide
Uniqueness
Compared to similar compounds, N’-(2-chlorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and biological activity. These groups also increase the compound’s lipophilicity, improving its ability to penetrate biological membranes.
This detailed overview provides a comprehensive understanding of N’-(2-chlorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N'-(2-chlorophenyl)sulfonyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF6N3O3S/c15-8-3-1-2-4-10(8)28(26,27)24-23-12(25)9-5-7(13(16,17)18)6-11(22-9)14(19,20)21/h1-6,24H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPDJNXHMFSVAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF6N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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